2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione
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Description
This compound, also known as 2-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)DIHYDROPYRROLO[2,1-B][1,3]THIAZOLE-3,5(2H,6H)-DIONE, is a chemical with the molecular formula C14H11F3N2O2S .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of different functional groups. It includes a trifluoromethyl group, an aniline group, and a dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione group .Scientific Research Applications
Materials Science and Organic Electronics
Piezochromism and Acidochromism
A study on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission (AIE) properties revealed compounds that exhibit reversible piezochromism and solvent-induced emission changes. These derivatives can transform between crystalline and amorphous states, influencing their fluorescent properties in response to external stimuli, and have potential applications in cell imaging due to their biocompatible fluorescent nanoparticles (Lei et al., 2016).
Organic Solar Cells
Research on a small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities demonstrated promising optoelectronic properties and high electron mobility, resulting in an encouraging efficiency when paired with an electron donor. This highlights the potential for efficient organic solar cells with high open-circuit voltages (Gupta et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Pyrrole and Thiazole Derivatives
Studies have demonstrated the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from reactions involving Meldrum’s acid, showcasing their utility as drug precursors or ligands (Dotsenko et al., 2019).
Development of Donor-Acceptor Polymers
The creation of donor-acceptor conjugated polymers incorporating various electron-deficient and electron-rich units has been explored for their application in photovoltaic devices. These polymers exhibit high crystallinity and promising photovoltaic efficiencies due to their enhanced light-harvesting abilities and charge mobilities (Yuan et al., 2010).
Properties
IUPAC Name |
(2E)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)8-1-3-9(4-2-8)18-7-10-13(21)19-11(20)5-6-12(19)22-10/h1-4,7,12,18H,5-6H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRONHBPHCJBRMR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SC(=CNC3=CC=C(C=C3)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2C1S/C(=C/NC3=CC=C(C=C3)C(F)(F)F)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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